REACTION_CXSMILES
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[NH2:1][CH2:2][CH2:3][N:4]1[CH2:9][CH2:8][O:7][CH2:6][CH2:5]1.[CH:10](OCC)=[O:11]>>[CH:10]([NH:1][CH2:2][CH2:3][N:4]1[CH2:9][CH2:8][O:7][CH2:6][CH2:5]1)=[O:11]
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Name
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|
Quantity
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1 g
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Type
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reactant
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Smiles
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NCCN1CCOCC1
|
Name
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|
Quantity
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213 mL
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Type
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reactant
|
Smiles
|
C(=O)OCC
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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DISTILLATION
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Details
|
Vacuum distillation
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Type
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CUSTOM
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Details
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gave 11.46 g (100% yield) of a clear, colorless liquid (bp0.3 118°-120° C.)
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Name
|
|
Type
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product
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Smiles
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C(=O)NCCN1CCOCC1
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Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 100% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |